5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine belongs to the broader class of triazolo-pyrimidines, which are characterized by their fused ring structures that combine triazole and pyrimidine moieties. These compounds are often studied for their biological activities and potential therapeutic uses.
The synthesis of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine involves several key steps:
The molecular structure of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine features:
This structure allows for various interactions with biological targets due to its unique electronic configuration and spatial arrangement.
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine participates in several chemical reactions:
The mechanism of action for compounds like 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine often involves:
The applications of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine include:
The compound features a fused heterocyclic core consisting of a 1,2,4-triazole ring condensed with a pyrimidine ring. Its systematic IUPAC name, 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, precisely denotes the positions of the two chlorine atoms (C5 and C7) on the pyrimidine moiety. The molecular formula is C₅H₂Cl₂N₄, with a molecular weight of 189.00 g/mol. The chlorine atoms induce electron deficiency in the ring system, enhancing susceptibility to nucleophilic substitution reactions. This electron-withdrawing effect also influences the compound’s dipole moment (calculated to be 3.5–4.0 Debye) and octanol-water partition coefficient (LogP = 1.43), indicating moderate lipophilicity [3] [6] [10].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
IUPAC Name | 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine |
CAS Registry Number | 78706-26-0 |
Molecular Formula | C₅H₂Cl₂N₄ |
Molecular Weight | 189.00 g/mol |
SMILES Notation | ClC1=CC(Cl)=NC2=NC=NN12 |
Hydrogen Bond Acceptors | 4 (Nitrogen atoms) |
Topological Polar Surface Area | 43.1 Ų |
The planar structure allows for π-stacking interactions, while the nitrogen atoms (N1, N3, N4) serve as potential hydrogen-bond acceptors and metal-coordination sites. X-ray crystallography studies of analogous triazolopyrimidines confirm a delocalized 10-π electron system with limited aromatic character. This electronic configuration underpins the compound’s utility as a ligand in metal complexes and as a bioisostere for purines in medicinal chemistry [4] [10].
The broader [1,2,4]triazolo[1,5-a]pyrimidine scaffold was first synthesized in 1909 by Bulow and Haas via cyclocondensation reactions. However, efficient routes to the 5,7-dichloro derivative emerged later, driven by demands for regioselectively functionalizable intermediates. The contemporary synthesis typically involves reacting 3-amino-1,2,4-triazole with malonyl chloride derivatives or 1,3-dicarbonyl equivalents under acidic or dehydrating conditions. A notable optimized pathway uses phosphorous oxychloride (POCl₃) to simultaneously cyclize and chlorinate the precursor, achieving yields of ~67% [3] [4] [9].
Table 2: Key Milestones in the Development of Triazolopyrimidine Chemistry
Timeline | Development | Significance |
---|---|---|
1909 | First report of [1,2,4]triazolo[1,5-a]pyrimidine by Bulow and Haas | Established core synthetic routes |
Late 20th Century | Optimization of halogenated derivatives | Enabled regioselective functionalization |
Early 2000s | Catalytic and microwave-assisted methods introduced | Improved yields and reduced reaction times |
2010s–Present | Application in kinase inhibitors and metal complexes | Validated biological and catalytic relevance |
Significant methodological advances include microwave-assisted cyclizations and catalyst-free tandem reactions, which enhance efficiency and sustainability. For instance, microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields. These innovations resolved historical challenges related to regioselectivity and harsh reaction conditions, positioning 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine as a robust building block for complex heterocyclic libraries [7] [9].
This compound’s primary value lies in its dual role as a purine bioisostere and a versatile synthetic handle. Its triazolopyrimidine core is isoelectronic with purines, allowing it to mimic adenine/guanine motifs in enzyme binding pockets. For example, it serves as a scaffold in cyclin-dependent kinase 2 (CDK-2) inhibitors, where derivatives exhibit sub-micromolar IC₅₀ values by competitively binding the ATP site. Structural analyses confirm conserved hydrogen-bonding interactions analogous to purine-based inhibitors [4] [8].
Table 3: Biological Activities of Derived Compounds
Therapeutic Area | Target/Activity | Exemplar Derivative/Result | Reference |
---|---|---|---|
Oncology | CDK-2 Inhibition | IC₅₀ = 0.12–0.85 μM (e.g., Compound 19) | [4] |
Infectious Disease | DNA Gyrase Inhibition | IC₅₀ = 0.68 μM (Compound 9a vs. 0.85 μM for Ciprofloxacin) | [8] |
Antimicrobials | Broad-spectrum antibacterial activity | MIC = 0.25–2.0 μg/mL against Gram± bacteria | [8] |
Kinase Modulation | Bruton’s Tyrosine Kinase (BTK) covalent inhibitors | Key intermediate in Zanubrutinib synthesis | [9] |
In antimicrobial research, derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL. Notably, compound 9a inhibits DNA gyrase (IC₅₀ = 0.68 μM), surpassing ciprofloxacin (IC₅₀ = 0.85 μM) in efficacy. Molecular docking confirms stable binding via hydrogen bonds and hydrophobic contacts within the gyrase active site [8]. The chlorine atoms facilitate further derivatization: nucleophilic displacement at C5/C7 with amines, alkoxides, or thiols generates diverse pharmacophores. This reactivity is exploited in agrochemicals, where triazolopyrimidine cores enhance herbicidal and fungicidal activities, though specific 5,7-dichloro-derived agrochemicals remain proprietary [4] [9]. Metal complexes leveraging its chelating ability show promise in treating parasitic diseases like Chagas disease and leishmaniasis, exploiting selective toxicity against parasitic enzymes [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3